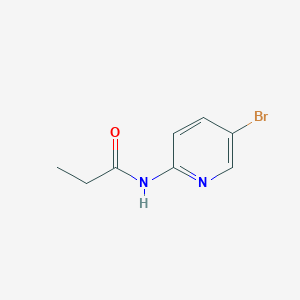
N-(5-bromopyridin-2-yl)propanamide
Cat. No. B169034
Key on ui cas rn:
148612-11-7
M. Wt: 229.07 g/mol
InChI Key: BBIDCRCDYZHCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05290943
Procedure details


To 47.5 g of an aqueous solution containing 0.2 mol of 2-propionamido pyridine (Ie), a solution containing 71 g (0.5 ml) of disodium hydrogenphosphate dissolved in 450 g of water was added. To this mixture, a solution containing 49.2 g (0.31 mol) of bromine dissolved in 50 g of acetic acid was added with stirring at 10°-15° C. for 4 hours. After having been stirred at room temperature for one hour and then at 60° C. for one hour, the mixture was cooled. The crystal precipitated thereby was filtered. After the crystal was washed with water and dried, 38.8 g (yield: 84.7%) of 2-propionamido-5-bromopyridine (IIe) was obtained as a dark white crystal.
[Compound]
Name
aqueous solution
Quantity
47.5 g
Type
reactant
Reaction Step One


Name
disodium hydrogenphosphate
Quantity
0.5 mL
Type
reactant
Reaction Step Two




Yield
84.7%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)(=[O:4])[CH2:2][CH3:3].P([O-])([O-])(O)=O.[Na+].[Na+].[Br:19]Br>O.C(O)(=O)C>[C:1]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([Br:19])=[CH:8][N:7]=1)(=[O:4])[CH2:2][CH3:3] |f:1.2.3|
|
Inputs


Step One
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
47.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)NC1=NC=CC=C1
|
Step Two
|
Name
|
disodium hydrogenphosphate
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
49.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Four
|
Name
|
|
|
Quantity
|
450 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 10°-15° C. for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After having been stirred at room temperature for one hour
|
|
Duration
|
1 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at 60° C. for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystal precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
thereby was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
After the crystal was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)(=O)NC1=NC=C(C=C1)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 38.8 g | |
| YIELD: PERCENTYIELD | 84.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
